![molecular formula C16H24N2O2 B7592708 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one](/img/structure/B7592708.png)
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as flubromazolam and is a potent psychoactive substance that has gained popularity in the research community due to its unique properties.
Mecanismo De Acción
Flubromazolam acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission. This results in an increase in the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension.
Biochemical and Physiological Effects
Flubromazolam has been shown to have a variety of biochemical and physiological effects. It increases the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension. Additionally, it has been found to increase the release of dopamine, a neurotransmitter associated with pleasure and reward. This may contribute to its potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flubromazolam has several advantages for lab experiments. It has a long half-life, allowing for prolonged effects and reducing the need for frequent dosing. Additionally, it has a high potency, meaning that small doses can produce significant effects. However, flubromazolam also has several limitations. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, it has a high potential for abuse and addiction, making it a risky substance to work with.
Direcciones Futuras
There are several future directions for research on flubromazolam. One potential avenue is to investigate its potential therapeutic applications further, particularly in the treatment of anxiety disorders and insomnia. Additionally, further research is needed to understand the mechanisms underlying its potential for abuse and addiction. Finally, there is a need for research on the safety and toxicity of flubromazolam, particularly in the context of long-term use.
Métodos De Síntesis
Flubromazolam can be synthesized by reacting 2-amino-5-bromo-1,4-dimethylbenzene with ethyl 2-bromo-2-methylpropanoate in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one.
Aplicaciones Científicas De Investigación
Flubromazolam has been studied extensively in the research community due to its unique properties. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, flubromazolam has been found to have muscle relaxant and anticonvulsant properties, further expanding its potential therapeutic applications.
Propiedades
IUPAC Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-13(3)16(19)18-12(2)10-11-17(4)14-8-6-7-9-15(14)18/h6-9,12-13H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWJBOLEXKRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N1C(CCN(C2=CC=CC=C21)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.